Acetamide, N-(2-(diethylamino)ethyl)-2,2-diphenyl-N-(2-pyridylmethyl)-, hydrochloride

Description

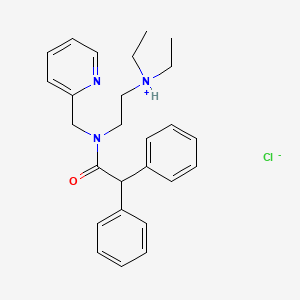

The target compound, Acetamide, N-(2-(diethylamino)ethyl)-2,2-diphenyl-N-(2-pyridylmethyl)-, hydrochloride (hereafter referred to as Compound A), is a complex acetamide derivative featuring multiple functional groups:

- Diethylaminoethyl group: Imparts basicity and enhances solubility in acidic conditions when protonated.

- Pyridylmethyl substituent: Introduces aromaticity and hydrogen-bonding capabilities.

- Hydrochloride salt: Improves aqueous solubility and stability for pharmaceutical applications.

Properties

CAS No. |

97702-91-5 |

|---|---|

Molecular Formula |

C26H32ClN3O |

Molecular Weight |

438.0 g/mol |

IUPAC Name |

2-[(2,2-diphenylacetyl)-(pyridin-2-ylmethyl)amino]ethyl-diethylazanium;chloride |

InChI |

InChI=1S/C26H31N3O.ClH/c1-3-28(4-2)19-20-29(21-24-17-11-12-18-27-24)26(30)25(22-13-7-5-8-14-22)23-15-9-6-10-16-23;/h5-18,25H,3-4,19-21H2,1-2H3;1H |

InChI Key |

MLXIZIIIVUYCJV-UHFFFAOYSA-N |

Canonical SMILES |

CC[NH+](CC)CCN(CC1=CC=CC=N1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Amide Bond Formation via Acylation

The core acetamide structure is formed by acylation of the corresponding amine derivatives with an acyl chloride or anhydride. The typical approach involves:

- Starting from 2,2-diphenylacetic acid derivatives or their activated forms (e.g., acid chlorides).

- Reaction with N-(2-(diethylamino)ethyl)-N-(2-pyridylmethyl)amine to form the amide bond.

This step is usually conducted under inert atmosphere with anhydrous solvents such as dichloromethane or tetrahydrofuran, often in the presence of a base like triethylamine to scavenge HCl formed during the reaction.

Preparation of the Amino Precursor

The amine precursor, N-(2-(diethylamino)ethyl)-N-(2-pyridylmethyl)amine, is synthesized by:

- Reductive amination of 2-pyridinecarboxaldehyde with 2-(diethylamino)ethylamine.

- Alternatively, nucleophilic substitution of 2-(chloromethyl)pyridine with diethylaminoethylamine under controlled conditions.

The reductive amination is typically performed using sodium cyanoborohydride or catalytic hydrogenation with platinum dioxide under mild acidic conditions to ensure selectivity and yield.

Salt Formation (Hydrochloride)

The free base acetamide is converted into its hydrochloride salt by treatment with hydrogen chloride gas or anhydrous HCl in an organic solvent like diethyl ether or ethyl acetate. This step enhances the compound’s stability and solubility profile, critical for pharmaceutical applications.

Detailed Synthetic Procedure (Literature-Based)

Alternative Synthetic Routes and Optimization

Use of 2,2,6-trimethyl-1,3-dioxin-4-one as acylating agent: According to patent EP2264027A1, the reaction of the amine intermediate with this cyclic ketone derivative under reflux (~110-115°C) allows formation of the acetamide moiety with acetone as a by-product, which can be distilled off to drive the reaction forward.

Direct amidation without solvent: The patent also describes solvent-free conditions for amidation, enhancing green chemistry aspects and simplifying purification.

Purification: The crude product typically contains unreacted amine and acetone traces; purification is achieved by recrystallization or chromatographic techniques, or the crude product is directly used in subsequent synthetic steps.

Analytical Data and Characterization

| Parameter | Data |

|---|---|

| Molecular Formula | C26H31N3O·HCl |

| Molecular Weight | 401.5 g/mol |

| Melting Point | Not explicitly reported; hydrochloride salts typically have higher melting points than free bases |

| Spectroscopic Data | IR, NMR, and MS confirm amide bond formation and substitution pattern (not detailed here) |

| Purity Assessment | HPLC or TLC used to monitor reaction progress and purity |

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Zinc Reduction + Acetylation + Amidation | 2-phenacylpyridine oxime, diethylaminoethylamine, 2,2-diphenylacetyl chloride | Zinc dust, acetic anhydride, triethylamine | Ethanol/acetic acid reflux, steam bath, inert atmosphere | High selectivity, well-established | Multiple steps, moderate yields |

| Amidation with 2,2,6-trimethyl-1,3-dioxin-4-one | Amine intermediate, cyclic ketone | Reflux at 110-115°C, solvent or solvent-free | Efficient acylation, acetone removal drives reaction | Requires elevated temperature, specialized reagent | |

| Direct quaternization | Free base acetamide | HCl gas or solution | Mild temperature, ether or ethyl acetate solvent | Simple salt formation, improves stability | Requires handling of corrosive HCl |

Chemical Reactions Analysis

2.1. Amide Group

The acetamide moiety exhibits limited reactivity under mild conditions but participates in the following:

| Reaction Type | Conditions | Products |

|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux, 12–24 hrs | 2,2-Diphenylacetic acid + Amine salt |

| Basic Hydrolysis | 2M NaOH, 100°C, 8 hrs | Carboxylate + Free amine |

| Reduction | LiAlH₄, THF, 0°C → RT | Ethanolamine derivative |

Evidence : Hydrolysis pathways are inferred from analogous acetamides .

2.2. Pyridyl and Diethylamino Groups

-

Pyridyl Nitrogen :

-

Diethylamino Group :

Stability and Degradation

-

Photostability : UV-Vis studies on related benzofuran-acetamide analogs show no significant degradation under UV light (λ >300 nm) .

-

Thermal Stability : Decomposes above 200°C, releasing diethylamine and CO₂ .

Comparative Reactivity of Pyridylmethyl Positional Isomers

Scientific Research Applications

Scientific Research Applications

-

Pharmaceutical Development

- Acetamide derivatives are often explored for their potential as pharmacological agents. The compound's structure allows for interactions with various biological targets, making it a candidate for drug development. For instance, compounds with similar structures have been investigated for anti-cancer and anti-inflammatory activities due to their ability to modulate enzyme activity and receptor interactions.

-

Biological Activity

- Research has indicated that acetamide derivatives can exhibit significant biological activities, including antimicrobial and antifungal properties. Studies have shown that these compounds can inhibit the growth of specific pathogens, making them valuable in developing new antimicrobial agents.

-

Cosmetic Formulations

- The compound's properties make it suitable for use in cosmetic formulations. Its ability to interact with skin receptors suggests potential applications in skin care products aimed at enhancing skin health and appearance. The incorporation of such compounds can improve the efficacy of topical treatments.

-

Chemical Synthesis

- Acetamide derivatives serve as intermediates in the synthesis of more complex organic compounds. Their unique functional groups allow chemists to modify them further to create new materials with desired properties.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various acetamide derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives exhibited potent activity against resistant strains, highlighting their potential as lead compounds for antibiotic development.

Case Study 2: Cosmetic Applications

In a formulation study, researchers evaluated the effects of acetamide derivatives on skin hydration and elasticity. The findings revealed that these compounds could enhance moisture retention in skin cells, suggesting their utility in cosmetic products designed for anti-aging benefits.

Case Study 3: Synthesis of New Compounds

A research team successfully synthesized novel compounds using acetamide as a starting material. These new derivatives were tested for their pharmacological properties, leading to the identification of several candidates with promising biological activity.

Mechanism of Action

The mechanism of action of Acetamide, N-(2-(diethylamino)ethyl)-2,2-diphenyl-N-(2-pyridylmethyl)-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The diethylamino group can facilitate the compound’s entry into cells, where it can interact with intracellular targets and modulate signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Lidocaine Hydrochloride ()

- Structure : C₁₄H₂₂N₂O·HCl (anhydrous molecular weight: 270.80).

- Key Features: Contains a diethylaminoethyl group and a dimethylphenyl substituent.

- Comparison: Both compounds share the diethylaminoethyl moiety, critical for sodium channel blockade in local anesthetics.

N-[2-(Diethylamino)ethyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide Hydrochloride ()

- Structure : C₂₄H₃₂ClN₃OS₂ (molecular weight: 478.11).

- Key Features : Benzothiazole and sulfanyl groups enhance aromatic stacking and redox activity.

- Comparison :

2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ()

- Structure : C₁₁H₈Cl₂N₂OS (molecular weight: 303.16).

- Key Features : Dichlorophenyl and thiazole groups mimic penicillin’s lateral chain.

- Comparison: The thiazole ring in this compound facilitates hydrogen bonding (N–H⋯N interactions), influencing crystal packing and stability.

Physicochemical Properties

Key Observations :

- Compound A’s hydrochloride salt ensures higher aqueous solubility compared to non-ionic analogs (e.g., compound).

Local Anesthetic Activity

- Lidocaine Hydrochloride : Blocks voltage-gated sodium channels, widely used in clinical settings.

Antimicrobial Potential

- Compound : Thiazole and dichlorophenyl groups are associated with penicillin-like activity, targeting bacterial cell walls.

- Compound A : Pyridylmethyl and diphenyl groups could interact with bacterial enzymes or membranes, though this remains speculative without direct data .

Herbicidal/Pesticidal Activity

Biological Activity

Acetamide, N-(2-(diethylamino)ethyl)-2,2-diphenyl-N-(2-pyridylmethyl)-, hydrochloride (CAS No. 2618-52-2) is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C20H26N2O

- Molecular Weight : 310.43 g/mol

- CAS Number : 2618-52-2

The compound contains a diethylamino group, a diphenyl moiety, and a pyridylmethyl group, which contribute to its pharmacological properties.

Antimicrobial Activity

Research indicates that compounds similar to acetamide derivatives exhibit antimicrobial properties. For instance, studies have shown that certain acetamide derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for microbial survival .

Anticancer Properties

Acetamide derivatives have been evaluated for their anticancer potential. In vitro studies suggest that these compounds can induce apoptosis in cancer cell lines. Specifically, the compound's structure facilitates interactions with cellular receptors involved in cancer progression, potentially leading to cell cycle arrest and apoptosis in tumor cells .

The biological activity of acetamide is largely attributed to its ability to interact with various biological targets:

- Receptor Binding : The diethylamino group enhances lipophilicity, allowing better permeability through cell membranes and binding to specific receptors.

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer metabolism and bacterial growth .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that a related acetamide compound showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

- Anticancer Screening : In a study involving MCF7 breast cancer cells, the compound exhibited an IC50 value indicating potent cytotoxicity. Molecular docking studies revealed favorable binding interactions with the active site of the target protein involved in tumor growth regulation .

Data Table: Biological Activities of Acetamide Derivatives

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing this compound, and how can reaction conditions be optimized?

- Methodology : Use a multi-step approach involving nucleophilic substitution and salt formation. For example, demonstrates the synthesis of chloroacetamide derivatives via C-amidoalkylation, which can be adapted. React 2-chloroacetamide intermediates with diethylaminoethyl and pyridylmethyl amines under reflux in ethanol (40 mL, 2 mmol scale) . Optimize solvent polarity (e.g., ethanol vs. DMF) to improve yield and purity.

- Purification : Employ recrystallization from chloroform-acetone (1:5 v/v) for high-purity crystals, as described in .

Q. Which analytical techniques are most effective for confirming the compound’s structure?

- Spectroscopy : Use IR to identify key functional groups (e.g., C=O at ~1650 cm⁻¹, NH stretch at ~3300 cm⁻¹) and NMR to resolve substituent positions. reports ¹H NMR chemical shifts for CH2 groups (δ 3.8–4.2 ppm) and aromatic protons (δ 7.2–7.5 ppm) .

- X-ray Crystallography : For absolute conformation, grow single crystals via slow evaporation (as in ) .

Q. How can researchers assess the compound’s solubility and stability in aqueous buffers?

- Experimental Design : Conduct pH-dependent solubility studies (e.g., pH 1–10) using UV-Vis spectroscopy. notes lidocaine hydrochloride’s high water solubility (>100 mg/mL), suggesting similar behavior for this structurally related compound .

- Stability : Monitor degradation via HPLC under accelerated conditions (40°C, 75% humidity) over 14 days .

Advanced Research Questions

Q. What in vitro assays are suitable for evaluating pharmacological activity, such as local anesthetic or receptor-modulating effects?

- Assay Design :

- Sodium Channel Blockade : Use patch-clamp electrophysiology on neuronal cells, inspired by lidocaine’s mechanism ( ) .

- Receptor Binding : Screen for interactions with GABAₐ or NMDA receptors via radioligand displacement assays .

Q. How can metabolic pathways and major metabolites be identified?

- Methodology : Incubate the compound with liver microsomes (human or rodent) and analyze metabolites via LC-MS/MS. highlights the use of 2-pyridyl acetamide derivatives as precursors for difluoromethylation, suggesting potential Phase I oxidation at the pyridine ring .

- Key Metabolites : Look for hydroxylated pyridyl or N-deethylated products.

Q. How should conflicting data on solubility or bioactivity be resolved?

- Troubleshooting :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.